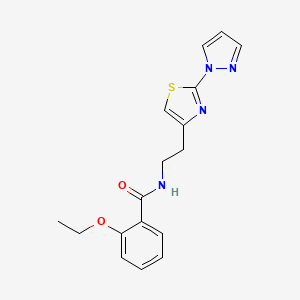

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-2-23-15-7-4-3-6-14(15)16(22)18-10-8-13-12-24-17(20-13)21-11-5-9-19-21/h3-7,9,11-12H,2,8,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBFAUUZVNTGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.

Biochemical Pathways

Thiazoles, which are part of this compound’s structure, are found in many potent biologically active compounds. These include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)

Biochemical Analysis

Cellular Effects

The effects of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in the levels of intermediates and end products of these pathways.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a thiazole ring, a pyrazole moiety, and an ethoxybenzamide group. The molecular formula is , and it exhibits various physicochemical properties that contribute to its biological activity.

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through the disruption of bacterial cell membranes or interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in the ethoxy and thiazole substituents significantly affect the potency against cancer cell lines. For instance, modifications at the 4-position of the thiazole ring enhance CDK inhibition .

- Pyrazole Variants : Different pyrazole derivatives have been synthesized to evaluate their effects on potency and selectivity. Compounds with electron-donating groups generally exhibit enhanced activity .

Biological Activity Data

| Activity Type | IC50/EC50 Values | Tested Cell Lines | Mechanism |

|---|---|---|---|

| CDK Inhibition | 0.005 µM | Ovarian Cancer Cells | Induces apoptosis via cell cycle arrest |

| Antimicrobial | Varies | Staphylococcus aureus, E. coli | Disruption of cell membrane integrity |

| Antiproliferative | GI50 = 0.127–0.560 µM | Various Cancer Cell Lines | Inhibition of cellular proliferation |

Case Studies

- Ovarian Cancer Study : In a study evaluating the compound's effect on ovarian cancer cells, it was found that this compound reduced retinoblastoma phosphorylation at Thr821, leading to G2/M phase arrest and increased apoptosis rates .

- Antimicrobial Evaluation : A series of tests against common pathogens demonstrated that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its efficacy in cancer therapy .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzamide Moieties

Thiazole-benzamide hybrids are a well-studied class due to their pharmacological versatility. A key analogue, 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide, replaces the ethoxy and pyrazole groups with chlorine atoms and a simpler thiazole-amide linkage. This compound exhibits anti-inflammatory and analgesic activities, attributed to the electron-withdrawing chloro substituents enhancing receptor interactions .

Table 1: Comparison of Thiazole-Benzamide Analogues

Derivatives with Ureido and Piperazine Substituents

Piperazine-linked thiazole derivatives, such as Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) , demonstrate high synthetic yields (93.4%) and molecular weights (~548 g/mol) . These compounds incorporate ureido and trifluoromethyl groups, which enhance hydrogen-bonding capacity and metabolic resistance. The target compound lacks these substituents but features a pyrazole group, which may confer distinct binding modes (e.g., π-π stacking or metal coordination).

Table 2: Piperazine-Thiazole Derivatives

| Compound ID | Substituents | Yield (%) | ESI-MS [M+H]+ (m/z) |

|---|---|---|---|

| 10d | Trifluoromethylphenyl, ureido | 93.4 | 548.2 |

| 10e | Trifluoromethylphenyl (meta) | 92.0 | 548.2 |

| 10f | 3-Chlorophenyl, ureido | 89.1 | 514.2 |

Impact of Substituents on Physicochemical Properties

- Electron-Donating vs.

- Heterocyclic Diversity : Pyrazole in the target compound introduces an additional nitrogen atom, which may enhance solubility or metal-binding capacity relative to simpler thiazole-ureido derivatives .

- Molecular Weight and Bioavailability : The target compound’s estimated molecular weight (~385 g/mol) is lower than piperazine-thiazole derivatives (514–548 g/mol), suggesting improved bioavailability under Lipinski’s rules.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide?

- Answer : The synthesis typically involves:

- Step 1 : Formation of the thiazole-ethyl intermediate via nucleophilic substitution or cyclization reactions.

- Step 2 : Coupling with 2-ethoxybenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the amide bond.

- Step 3 : Purification via column chromatography or recrystallization from methanol/ethanol.

- Monitoring : Thin-layer chromatography (TLC) for reaction progress; high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. How is the molecular structure of this compound confirmed?

- Answer :

- 1H/13C NMR : Assigns protons/carbons (e.g., ethoxy group at δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2; pyrazole protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 413.2).

- X-ray Crystallography (if crystalline): Validates bond angles and intermolecular interactions (e.g., hydrogen bonding patterns) .

Q. What preliminary biological assays are used to screen this compound?

- Answer :

- Antimicrobial : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC50 values reported in µM ranges) .

- Enzyme Inhibition : Kinetic assays for targets like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered intermediates in the synthesis?

- Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates .

- Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .

- Temperature Control : Gradual heating (e.g., 60–80°C) to minimize side reactions .

Q. How to address contradictory bioactivity data between enzyme inhibition and cellular assays?

- Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic substrates) alongside cellular viability assays (e.g., ATP-based luminescence) to rule off-target effects .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to enhance target binding specificity .

Q. What computational methods predict binding interactions with therapeutic targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, proteases). Key residues (e.g., catalytic serine) may form hydrogen bonds with the pyrazole-thiazole core .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Answer :

- Variation of Substituents :

| Position | Modification | Impact on Activity |

|---|---|---|

| Benzamide (2-ethoxy) | Replace with -OCH2CF3 | Enhanced metabolic stability |

| Pyrazole | Substitute with imidazole | Altered kinase selectivity |

- Assay Selection : Test analogs in dose-response curves (e.g., pIC50 values) across 3+ cell lines to establish potency trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.